molecular formula C14H22N2 B1326720 N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine CAS No. 1095125-80-6

N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine

Número de catálogo: B1326720
Número CAS: 1095125-80-6
Peso molecular: 218.34 g/mol
Clave InChI: LDJWJNLFXWFVPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Key Features from Related Crystal Structures:

Parameter Value (Å/°) Source Compound
Piperidine C-N bond 1.47 ± 0.02 4-Methylpiperidine derivatives
N-C(benzyl) bond 1.42 ± 0.03 N-Benzylpiperidine analogs
Dihedral angle (N-C-Ar) 89.1° 4-(4-Methylpiperidinyl)benzylamine

Spatial organization :

  • The piperidine ring adopts a chair conformation with 4-methyl group equatorial.
  • The benzyl group lies perpendicular to the piperidine plane, minimizing steric interactions.
  • Intramolecular N-H⋯π interactions between the methylamine hydrogen and benzene ring stabilize the structure.

Conformational Dynamics Through Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-31G(d)) reveal:

Energy Landscape of Conformers:

Conformer Relative Energy (kcal/mol) Key Features
Chair (global minimum) 0.0 4-methyl equatorial, N-CH₃ axial
Twist-boat +3.2 Distorted ring, higher steric strain
Half-chair +1.8 Partial ring inversion

Dynamic behavior :

  • Ring inversion barrier : 8.7 kcal/mol (computed via Nudged Elastic Band method).
  • Methylamine rotation : A low barrier (1.2 kcal/mol) allows free rotation about the C-N bond.
  • Solvent effects : Polar solvents stabilize the chair conformation by 0.5 kcal/mol due to enhanced dipole stabilization.

Electronic structure :

  • Natural Bond Orbital (NBO) analysis shows hyperconjugation between:
    • Piperidine lone pair → σ(C-N) of benzyl group (2.8 kcal/mol stabilization)
    • Methylamine N-CH₃ σ → π aromatic system (1.5 kcal/mol)

Propiedades

IUPAC Name

N-methyl-1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-7-9-16(10-8-12)14-5-3-13(4-6-14)11-15-2/h3-6,12,15H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJWJNLFXWFVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Direct Amination of Benzylamine Derivatives

One common approach involves the reaction of N-methylbenzylamine with a 4-methylpiperidine derivative under controlled conditions. This typically requires:

  • Use of a suitable solvent such as ethanol or methanol.
  • Catalysts like palladium on carbon (Pd/C) to facilitate amination.
  • Heating the reaction mixture to 80–100°C with stirring for several hours to ensure complete conversion.

This method allows the formation of the N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine by nucleophilic substitution on the benzylamine nitrogen with the piperidine ring nitrogen.

Multi-Step Synthesis via Protected Intermediates

More complex synthetic routes involve multi-step processes with protecting groups and debenzylation steps, as described in patent WO2014195978A2. The key steps include:

  • Step a: Reacting a benzyl-protected N,4-dimethylpiperidin-3-amine intermediate with a suitable electrophile in the presence of a base to form a protected intermediate.
  • Step b: Debenzylation using agents such as concentrated hydrochloric acid or palladium catalysts (Pd, Pd/C, Pd(OH)) to remove the benzyl protecting group.
  • Step c: Deprotection of other protecting groups to yield the free amine.
  • Step d: Further functionalization, such as reaction with cyanoacetyl derivatives, to finalize the compound.
  • Step e: Conversion to acid-addition salts for purification and stability.

This approach is advantageous for controlling stereochemistry and purity, especially when preparing chiral intermediates related to the compound.

Asymmetric Hydrogenation and Resolution

For chiral variants or intermediates related to this compound, asymmetric hydrogenation of carbamate derivatives is employed:

  • Use of chiral rhodium catalysts with ferrocene ligands.
  • Resolution of racemic mixtures by selective crystallization of solvate forms.
  • Reduction of carbamate intermediates to the corresponding amines.

This method improves optical purity and yield but involves expensive catalysts and multiple purification steps.

Industrial Scale Preparation and Process Optimization

Industrial processes focus on scalability, yield, and impurity control:

  • Large-scale reactors with automated control of temperature, stirring, and reagent addition.
  • Use of eco-friendly solvents and bases to reduce environmental impact.
  • Purification by crystallization or distillation to achieve high purity.
  • Special attention to minimizing N-methyl impurities, which are difficult to remove and can carry over into final pharmaceutical products like tofacitinib (a related compound).

An improved industrial process involves:

  • Coupling methyl-(3R,4R)-4-methylpiperidin-3-yl derivatives with appropriate electrophiles.
  • Detosylation and debenzylation under mild conditions.
  • Use of bases like sodium hydroxide in aqueous media for deprotection.
  • Reaction with cyanoacetyl derivatives in the presence of triethylamine to finalize the compound.

This process yields high purity product with reduced impurity formation and is suitable for scale-up.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Direct Amination N-methylbenzylamine, 4-methylpiperidine, Pd/C, EtOH, 80-100°C Simple, fewer steps May require long reaction times
Multi-step with Protection Benzyl-protected intermediates, Pd/C, HCl, bases, solvents High purity, stereochemical control More complex, multiple steps
Asymmetric Hydrogenation Chiral Rh catalyst, carbamate intermediates High optical purity Expensive catalysts, low yield
Industrial Scale Optimized Process Automated reactors, NaOH, triethylamine, cyanoacetyl derivatives High yield, eco-friendly, scalable Requires process optimization

Research Findings and Notes

  • The debenzylation step is critical and commonly performed using palladium catalysts or concentrated acids to remove protecting groups without degrading the amine functionality.
  • The formation of N-methyl impurities is a significant challenge in industrial synthesis, necessitating process improvements to minimize their presence.
  • Optical purity is essential for pharmaceutical applications, and resolution or asymmetric synthesis methods are employed to achieve this.
  • Solvent choice (ethanol, methanol, acetonitrile, water) and base selection (organic or inorganic bases like triethylamine or sodium hydroxide) significantly influence reaction efficiency and product purity.

Aplicaciones Científicas De Investigación

Antifungal Activity

Research indicates that N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine exhibits significant antifungal properties against various pathogens, including Cryptococcus neoformans and Trichophyton species. The compound's ability to interact with biological targets suggests potential mechanisms involving receptor binding or enzymatic inhibition, making it a candidate for further development as an antifungal agent.

Receptor Binding Studies

Studies have demonstrated that this compound can bind to various receptors, mimicking natural ligands. Techniques such as molecular docking and spectroscopic methods are employed to elucidate these binding mechanisms, which may lead to the development of new therapeutics targeting specific receptors.

Synthesis and Derivatives

The synthesis of this compound has been explored through various methods, contributing to the understanding of its chemical behavior and potential modifications. The compound serves as an intermediate in the synthesis of other biologically active molecules, including Janus Kinase inhibitors like Tofacitinib, which is used in treating rheumatoid arthritis and ulcerative colitis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal how modifications in the compound's structure can influence its biological activity. For instance, variations in the piperidine ring or the benzyl group can significantly alter the compound's efficacy against specific biological targets .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models. For example, its role as a selective antagonist in receptor studies has shown promising results in modulating physiological responses related to pain and inflammation .

Comparación Con Compuestos Similares

N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine

  • Molecular Formula : C₁₄H₂₂N₂O₂
  • Molecular Weight : 250.34 g/mol
  • Key Features : Replaces the methylpiperidine group with a morpholine ring linked via an ethoxy bridge.
  • Morpholine’s oxygen atom may enhance interactions with polar residues in enzymatic targets .

N-Methyl-N-(4-methylbenzyl)amine

  • Molecular Formula : C₉H₁₃N
  • Molecular Weight : 135.21 g/mol
  • Key Features : Simplifies the structure by omitting the piperidine ring entirely.
  • Impact : Reduced steric bulk and basicity compared to the target compound. The absence of the piperidine ring limits its ability to engage in hydrophobic or π-cation interactions, likely diminishing activity in complex biological systems .

1-Benzylpiperidin-4-amine

  • Molecular Formula : C₁₂H₁₈N₂
  • Molecular Weight : 190.29 g/mol
  • Key Features : Retains the benzyl-piperidine core but lacks the N-methyl group.
  • This structural difference could influence pharmacokinetics and off-target effects .

Tetrahydroacridin-9-amine Derivatives

  • Example: N-methyl-N-(4-((6-(methyl(prop-2-yn-1-yl)amino)hexyl)oxy)methyl)benzyl)-1,2,3,4-tetrahydroacridin-9-amine
  • Molecular Weight : ~450–500 g/mol (varies by substituent)
  • Key Features : Incorporates a tetrahydroacridine scaffold with extended alkyl chains and terminal alkynes.
  • However, increased molecular weight may reduce blood-brain barrier penetration compared to the target compound .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Biological Activity
N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine C₁₅H₂₃N₂ 231.36 Benzyl-N-methyl, 4-methylpiperidine substitution Not explicitly reported (inferred MAO-B inhibition)
N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine C₁₄H₂₂N₂O₂ 250.34 Morpholine-ethoxy linker Sustained release formulations
1-Benzylpiperidin-4-amine C₁₂H₁₈N₂ 190.29 Benzyl-piperidine, primary amine Intermediate in antipsychotic synthesis
Tetrahydroacridin-9-amine derivatives ~C₃₀H₃₅N₅O ~450–500 Fused acridine, alkynyl side chains DNA intercalation, anticancer activity

Research Findings and Implications

  • MAO-B Inhibition: Benzyl substitutions at specific positions, as seen in the target compound, correlate with enhanced MAO-B inhibitory activity. The 4-methylpiperidine group may mimic structural motifs found in known MAO-B inhibitors like rasagiline .
  • Biological Potency vs. Complexity : While larger derivatives (e.g., tetrahydroacridines) exhibit potent DNA-binding activity, their size limits bioavailability. The target compound’s intermediate size (MW ~230) balances target engagement and membrane permeability .

Q & A

Q. What synthetic strategies are recommended for N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of benzyl halides with methylamine derivatives, followed by coupling with 4-methylpiperidine. Optimization strategies include:
  • Catalyst selection : Use of DIPEA (diisopropylethylamine) to neutralize acidic byproducts and improve reaction efficiency .

  • Solvent choice : Polar aprotic solvents (e.g., CH2_2Cl2_2) enhance nucleophilic substitution rates .

  • Purification : Isolation as dihydrochloride salts improves crystallinity and purity, as seen in structurally related compounds .

  • Yield optimization : Adjusting alkyl chain length in intermediates (e.g., propyl vs. hexyl linkers) can significantly impact yields (e.g., 37% to 89% for analogs) .

    • Example Data :
Intermediate Chain LengthYield (%)Key Reaction Conditions
Propyl (7a)37CH2_2Cl2_2, DIPEA, rt.
Hexyl (7d)64Extended reaction time, 60°C
Adapted from .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key signatures include:
  • Methyl groups on piperidine (δ ~1.2–1.5 ppm for CH3_3) and benzyl moieties (δ ~2.3–2.5 ppm for N–CH3_3) .
  • Aromatic protons (δ ~6.8–7.4 ppm) and piperidine CH2_2 signals (δ ~2.7–3.5 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+^+ for C15_{15}H23_{23}N2_2: calculated 231.1861, observed 231.1858) .
  • X-ray crystallography : For unambiguous structural confirmation, SHELX software is widely used for refinement, though crystallization may require salt formation (e.g., dihydrochloride) .

Advanced Research Questions

Q. How can biological activity assays be designed to evaluate receptor-binding interactions of this compound?

  • Methodological Answer :
  • In vitro receptor binding : Use radioligand displacement assays (e.g., [3^3H]-histamine for H1/H4 receptors) to measure IC50_{50} values. For example, analogs with 4-methoxybenzyl groups showed sub-micromolar affinity in H1/H4 receptor studies .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM, with triplicate measurements to ensure reproducibility.
  • Control experiments : Include known agonists/antagonists (e.g., pyrilamine for H1) to validate assay conditions .

Q. How can structural modifications resolve contradictions in biological activity data across analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., piperidine methylation, benzyl substitution) and correlate with activity. For instance, replacing 4-methoxy with 4-fluoro on the benzyl group increased H1 receptor affinity by 10-fold in related compounds .
  • Statistical analysis : Use ANOVA or multivariate regression to identify significant structural contributors to activity discrepancies.
  • Case study : In tetrahydroacridin-9-amine derivatives, extending the alkyl chain from propyl to hexyl improved cytotoxicity (IC50_{50} from 12 µM to 3 µM) .

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?

  • Methodological Answer :
  • Crystallization : Co-crystallize with counterions (e.g., HCl) to enhance lattice stability. For example, N-methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine dihydrochloride crystallizes in monoclinic P21_1/c space group .
  • Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data, critical for resolving flexible piperidine conformations.
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters and hydrogen bonding networks. Example: SHELX refinement of a related Co(II) complex achieved R1_1 = 0.045 .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.